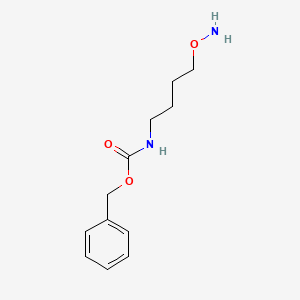
6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Übersicht
Beschreibung
6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is an organic compound that features an iodomethyl group attached to a tetrahydronaphthalene ring system with a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the iodination of a suitable precursor. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with iodomethane in the presence of a base such as potassium carbonate. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction reactions.
Major Products Formed
Substitution: Products may include azides, thiols, or other substituted derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Wissenschaftliche Forschungsanwendungen
6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodomethane: A simpler compound with similar reactivity due to the presence of the iodomethyl group.
1,2,3,4-Tetrahydronaphthalene: The parent hydrocarbon without the iodomethyl and nitrile groups.
Benzyl Cyanide: Contains a nitrile group attached to a benzyl moiety, similar in reactivity to the nitrile group in 6-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile.
Uniqueness
This compound is unique due to the combination of the iodomethyl and nitrile groups on the tetrahydronaphthalene ring system.
Eigenschaften
IUPAC Name |
6-(iodomethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h1,3,5,10H,2,4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGSDJUMDYPYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C#N)C=CC(=C2)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3235932.png)
![Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B3235936.png)
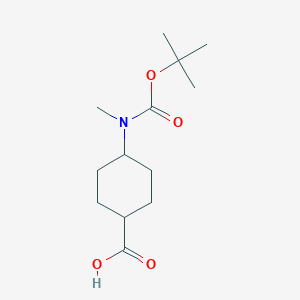
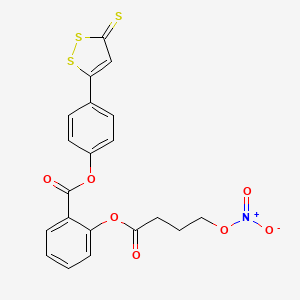
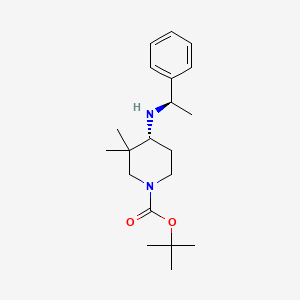
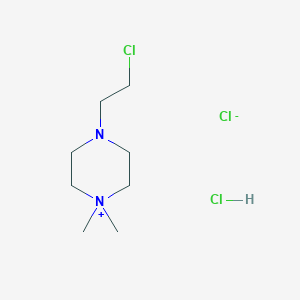


![N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3235976.png)

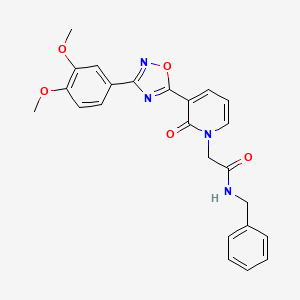

![Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236029.png)
